6-bromo-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide
Description
This compound belongs to the benzofuran carboxamide class, characterized by a benzofuran core substituted with a bromine atom at position 6, a methyl group at position 3, and a carboxamide group at position 2. The carboxamide side chain is further modified with a 4-methoxyphenyl group and a morpholine ring. The bromine atom likely enhances lipophilicity and influences binding to hydrophobic pockets in biological targets, while the morpholine moiety may improve solubility and pharmacokinetics .
Properties
Molecular Formula |
C23H25BrN2O4 |
|---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
6-bromo-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H25BrN2O4/c1-15-19-8-5-17(24)13-21(19)30-22(15)23(27)25-14-20(26-9-11-29-12-10-26)16-3-6-18(28-2)7-4-16/h3-8,13,20H,9-12,14H2,1-2H3,(H,25,27) |
InChI Key |
RPSLKPPXWHLETE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)Br)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzofuran Core
The 3-methyl-1-benzofuran-2-carboxylic acid intermediate serves as the foundational scaffold. Patent WO2004041201A2 outlines a cyclization method using substituted salicylaldehyde derivatives and α-keto esters under acidic conditions . For this compound:
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Starting Materials :
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Hydrolysis to Carboxylic Acid :
Regioselective Bromination at Position 6
Introducing bromine at position 6 requires careful control to avoid di-substitution. Patent WO2006089100A1 describes bromination strategies for benzoxazole analogs, adaptable to benzofurans :
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Electrophilic Bromination :
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Dissolve 3-methyl-1-benzofuran-2-carboxylic acid (1 eq) in acetic acid (10 mL/g).
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Add bromine (1.1 eq) dropwise at 0°C, followed by stirring at room temperature for 6 hours.
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Quench with NaHSO₃, precipitate with ice water, and filter to isolate 6-bromo-3-methyl-1-benzofuran-2-carboxylic acid (75–80% yield) .
-
-
Alternative Method Using NBS :
Synthesis of the Amine Component: 2-(4-Methoxyphenyl)-2-(Morpholin-4-yl)ethylamine
The amine side chain is synthesized via a reductive amination pathway, as detailed in patent WO2004041201A2 :
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Formation of the Keto Intermediate :
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Reduction to Primary Amine :
Amide Coupling
The final step involves coupling the carboxylic acid and amine components. Patent WO2006089100A1 employs carbodiimide-mediated coupling :
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Activation of Carboxylic Acid :
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Dissolve 6-bromo-3-methyl-1-benzofuran-2-carboxylic acid (1 eq) in dry DCM.
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Add EDCl (1.5 eq) and HOBt (1.2 eq) at 0°C, stir for 30 minutes.
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-
Amine Addition :
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Add 2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylamine (1.2 eq) and DIPEA (2 eq).
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Stir at room temperature for 12 hours.
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-
Workup :
Characterization and Analytical Data
Key spectroscopic data for the final product:
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¹H NMR (400 MHz, CDCl₃) : δ 7.52 (d, J = 8.4 Hz, 1H, H-7), 7.38 (d, J = 8.4 Hz, 1H, H-5), 7.21 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 4.21 (t, J = 6.0 Hz, 1H, CH), 3.78 (s, 3H, OCH₃), 3.65–3.58 (m, 4H, morpholine), 2.72–2.65 (m, 4H, morpholine), 2.41 (s, 3H, CH₃).
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MS (ESI) : m/z 531.1 [M+H]⁺.
Optimization Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran derivatives.
Scientific Research Applications
6-bromo-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-bromo-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their biological activities:
Key Findings and Trends
- Bromination Impact: Brominated benzofurans (e.g., Compounds 4 and 5 in ) exhibit cytotoxic and antifungal activities but show lower cytotoxicity compared to non-brominated precursors . This aligns with the target compound’s design, where bromine may balance potency and safety.
- Side-Chain Modifications : The morpholine-4-yl and 4-methoxyphenyl groups in the target compound distinguish it from analogs with simpler substituents (e.g., methyl esters in or sulfamoyl groups in ). These groups likely enhance target selectivity and metabolic stability .
- Ester vs. Carboxamide : Ethyl ester derivatives () exhibit higher lipophilicity (XLogP3 = 6.4) compared to carboxamides, which may improve bioavailability but reduce solubility. The target compound’s carboxamide group could mitigate this trade-off .
- Antimicrobial Potential: Tribromo-benzofuran derivatives () show activity against Gram-positive bacteria and fungi, suggesting the target compound’s bromine and morpholine groups may confer similar properties .
Biological Activity
6-bromo-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide, identified as compound D491-2303, is a synthetic compound that has garnered attention for its potential biological activities. This article focuses on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
| Property | Value |
|---|---|
| Molecular Weight | 487.35 g/mol |
| Molecular Formula | C23H23BrN2O5 |
| LogP | 3.4246 |
| Polar Surface Area | 64.912 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
Antinociceptive Effects
Research has indicated that compounds similar to this compound exhibit significant antinociceptive properties. For instance, a related compound was shown to be 15 to 100 times more potent than common analgesics like aspirin and acetaminophen in various nociception models in mice . This suggests a potential application in pain management therapies.
Anticancer Activity
The compound's structural characteristics suggest possible anticancer properties. Research into benzofuran derivatives has revealed that they can exhibit cytotoxic effects against various cancer cell lines. For example, derivatives with similar frameworks have shown IC50 values indicating significant antiproliferative activity against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) .
Case Studies
- Antinociception Study : A study evaluated the antinociceptive effects of a related compound using several models including the hot plate and tail-flick tests. The results indicated a dose-dependent response, supporting the hypothesis that structural modifications can enhance pain relief properties .
- Cytotoxicity Assessment : In vitro studies on similar benzofuran derivatives demonstrated their effectiveness against a range of cancer cell lines, with some compounds achieving IC50 values below 10 µM, indicating strong potential for further development as anticancer agents .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 6-bromo-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Construct the benzofuran core via cyclization of substituted phenols with bromine sources under acidic conditions.
- Step 2 : Introduce the methoxy group via nucleophilic substitution using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
- Step 3 : Couple the morpholine-ethylamine moiety using palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or SN2 reactions with morpholine derivatives .
- Critical Parameters : Solvent polarity (e.g., DMF or THF), reaction temperature (80–120°C), and catalyst loading (1–5 mol%) significantly impact yield.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, morpholine protons at δ 3.5–3.7 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 529.12) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, if single crystals are obtainable .
Q. What preliminary assays are recommended to screen its biological activity?
- Methodological Answer :
- Antimicrobial Testing : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48–72 hours .
- Controls : Include positive controls (e.g., doxorubicin for anticancer assays) and solvent controls (DMSO ≤1% v/v) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs by replacing bromine with Cl/F or modifying the morpholine ring (e.g., piperidine analogs) to assess electronic/steric effects .
- Biological Assay Correlation : Use multivariate regression to link structural descriptors (e.g., logP, polar surface area) to bioactivity data .
- Crystallographic Analysis : Compare X-ray structures of analogs to identify binding motifs (e.g., hydrogen bonding with morpholine oxygen) .
Q. How should researchers address contradictory data in biological activity reports (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Purity Verification : Re-analyze compound purity via HPLC (>95%) and confirm absence of degradation products .
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration) .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess inter-study variability and identify confounding factors (e.g., solvent batch differences) .
Q. What strategies optimize the synthetic yield of the morpholine-ethylamine moiety?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂/XPhos or CuI/1,10-phenanthroline systems for coupling efficiency .
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. DMSO) to enhance nucleophilicity of morpholine .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours vs. 24 hours) while maintaining yields >80% .
Q. What advanced techniques characterize its interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified proteins .
- Molecular Dynamics Simulations : Use docking software (e.g., AutoDock Vina) to predict binding poses and validate with mutagenesis studies .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
